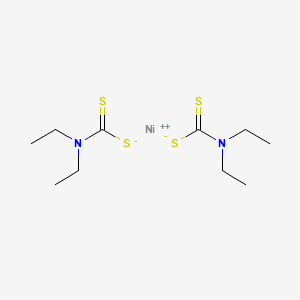

Nickel diethyldithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel diethyldithiocarbamate is a coordination complex of nickel and diethyldithiocarbamate . It is a black solid with the chemical formula C10H20N2NiS4 . It is insoluble in water .

Synthesis Analysis

This compound can be synthesized by combining aqueous solutions of salts of nickel (II) and diethyldithiocarbamate . The synthesis reactions can be affected by a variety of factors such as the nature of the ligand, the type of metal ions, and its oxidation state .Chemical Reactions Analysis

Dithiocarbamate complexes are of immense interest due to their diverse structural properties and extensive application in various areas. They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas especially in biomedical fields .Physical and Chemical Properties Analysis

This compound is a black solid that is insoluble in water . Its molar mass is 355.233 g/mol .Applications De Recherche Scientifique

Treatment of Nickel Carbonyl Poisoning

Sodium diethyldithiocarbamate (Dithiocarb) is used for treating acute nickel carbonyl poisoning. It has been shown to decrease mortality significantly in animal models when administered shortly after exposure to nickel carbonyl (Sunderman, 1990).

Therapeutic Efficacy in Various Disorders

Dithiocarb has been reported as effective in treating numerous disorders, including various metal poisonings (nickel, cadmium, thallium, copper, mercury), protection against radiation damage, and in the treatment of systemic lupus erythematosis and HIV infection (Sunderman Fw, 1991).

Role in Cancer Therapy

Sodium diethyldithiocarbamate shows potential antitumorigenic effects in rats following muscular implantations of nickel subsulfide, suggesting its potential therapeutic application in nickel-induced malignant tumors (Sunderman et al., 1984).

Treatment of Nickel Dermatitis

Diethyldithiocarbamate chelates nickel and accelerates its excretion, which can be beneficial in treating severe nickel contact dermatitis (Christensen, 1982).

Analytical Applications

It has been used in spectroscopic methods for the determination of trace nickel in biological samples (Zhang et al., 2009).

Activity Against Breast Cancer Cells

Nickel diethyldithiocarbamate complexes have been tested for their activity against cellular proteasomes in breast cancer cells (Cvek et al., 2008).

Mécanisme D'action

Dithiocarbamate compounds have received increasing attention in the last few decades due to the ease of preparation, ability to stabilize different metals in the periodic table (even at varying oxidation states), and adopting a wide range of structural geometry upon coordination to a metal . The ligand possesses sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction .

Safety and Hazards

Nickel diethyldithiocarbamate may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash hands before breaks and immediately after handling the product .

Orientations Futures

Dithiocarbamates have provided a platform for the synthesis of a wide range of compounds with interesting applications in different areas such as medicine, catalysis, and material science . They are used as precursors for the synthesis of nanomaterials . The ease of altering the functional groups on the dithiocarbamate group affords the opportunity for structural modifications . Future research will review papers on groups of aliphatic and aromatic dithiocarbamates and compare their anticancer activities with each other .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Nickel diethyldithiocarbamate can be achieved through a reaction between diethyldithiocarbamate and nickel chloride.", "Starting Materials": [ "Diethyldithiocarbamate", "Nickel chloride" ], "Reaction": [ "Dissolve diethyldithiocarbamate in a suitable solvent such as ethanol or methanol.", "Add nickel chloride to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Nickel diethyldithiocarbamate as a yellow powder." ] } | |

Numéro CAS |

52610-81-8 |

Formule moléculaire |

C10H20N2NiS4 |

Poids moléculaire |

355.2 g/mol |

Nom IUPAC |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

Clé InChI |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

SMILES canonique |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

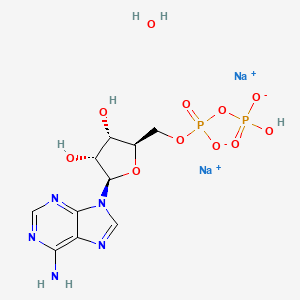

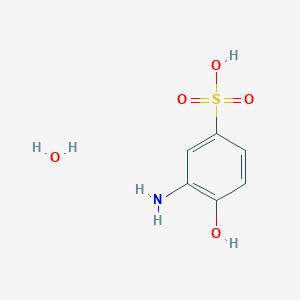

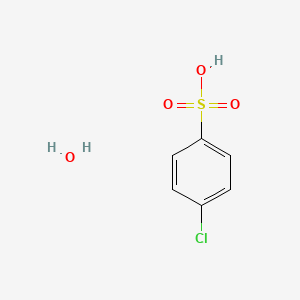

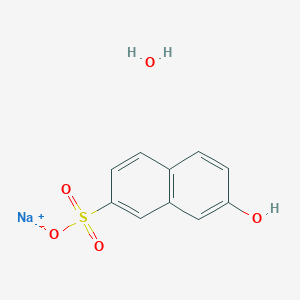

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine](/img/structure/B8002780.png)

![(3aR,5R,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8002800.png)

![trimagnesium;[(2S)-2-hydroxy-2-[(2R)-4-hydroxy-3-oxido-5-oxo-2H-furan-2-yl]ethyl] phosphate;hydrate](/img/structure/B8002817.png)